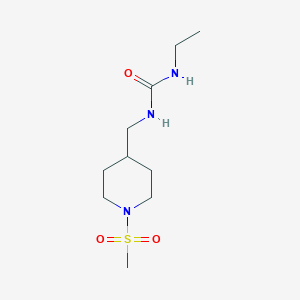

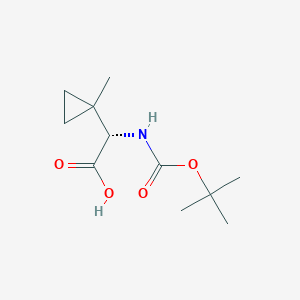

![molecular formula C12H10F3NO2S B2641590 2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione CAS No. 344266-32-6](/img/structure/B2641590.png)

2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, TFMPP has also been studied for its scientific research applications, especially in the field of neuroscience.

Scientific Research Applications

Synthesis and Dynamic Stereochemistry

A series of N-aryl-substituted thiomorpholine-3,5-diones were synthesized to explore their dynamic stereochemistry. These compounds, including derivatives related to 2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione, were studied for their diastereomeric stability and interconversion mechanisms, providing insights into their stereochemical behaviors and potential applications in developing stereochemically complex molecules for pharmaceuticals and materials science (Szawkało et al., 2015).

Polymerization Applications

Research has also focused on the polymerization aspects of thiomorpholine dione derivatives. For example, the study of Diels-Alder and ene reactions with bis-triazolinediones showed that these compounds can be used to create alternating copolymers, highlighting their utility in polymer science and engineering for developing new materials with unique properties (Mallakpour & Butler, 1985).

Electrochemical Behavior and Sensing Applications

In the field of electrochemistry, compounds related to 2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione have been studied for their potential in sensing applications. For instance, the electrochemical behavior of 1,10-phenanthroline ligands on multiwalled carbon nanotube surfaces has been investigated, demonstrating their utility in selective recognition of copper ion and hydrogen peroxide sensing, indicating potential applications in environmental monitoring and biochemistry (Gayathri & Kumar, 2014).

properties

IUPAC Name |

2-methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2S/c1-7-11(18)16(10(17)6-19-7)9-4-2-8(3-5-9)12(13,14)15/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCABDCOPPLKTQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2641512.png)

![N-cyclohexyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2641514.png)

![5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole](/img/structure/B2641515.png)

![5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2641521.png)

![1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime](/img/structure/B2641522.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B2641523.png)

![1-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2641528.png)

![3-(4-fluorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2641529.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-iodobenzamide](/img/structure/B2641530.png)